(R)-diethyl 2-(4-(3-chloro-4-fluorophenylaMino)-7-(tetrahydrofuran-3-yloxy)quinazolin-6-ylaMino)-2-oxo

Description

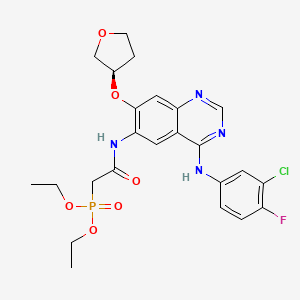

The compound (R)-diethyl 2-(4-(3-chloro-4-fluorophenylamino)-7-(tetrahydrofuran-3-yloxy)quinazolin-6-ylamino)-2-oxoethylphosphonate (CAS: 618061-76-0) is a quinazoline derivative with a molecular formula of C24H27ClFN4O6P and a molecular weight of 552.92 g/mol . Its structure features a quinazoline core substituted with a 3-chloro-4-fluorophenylamino group at position 4, a tetrahydrofuran-3-yloxy group at position 7, and a diethyl phosphonate ester linked via a carboxamide moiety at position 4. The (R)-configuration of the tetrahydrofuran-3-yloxy group is critical for its stereospecific interactions, as demonstrated in related compounds . This compound is hypothesized to target kinase pathways, given the structural similarity to EGFR inhibitors described in the literature .

Properties

IUPAC Name |

N-[4-(3-chloro-4-fluoroanilino)-7-[(3R)-oxolan-3-yl]oxyquinazolin-6-yl]-2-diethoxyphosphorylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClFN4O6P/c1-3-34-37(32,35-4-2)13-23(31)30-21-10-17-20(11-22(21)36-16-7-8-33-12-16)27-14-28-24(17)29-15-5-6-19(26)18(25)9-15/h5-6,9-11,14,16H,3-4,7-8,12-13H2,1-2H3,(H,30,31)(H,27,28,29)/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGRCLBEXKFSST-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@@H]4CCOC4)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClFN4O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601101045 | |

| Record name | Phosphonic acid, [2-[[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3R)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]amino]-2-oxoethyl]-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601101045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618061-77-1 | |

| Record name | Phosphonic acid, [2-[[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3R)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]amino]-2-oxoethyl]-, diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618061-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, [2-[[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3R)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]amino]-2-oxoethyl]-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601101045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (R)-diethyl 2-(4-(3-chloro-4-fluorophenylamino)-7-(tetrahydrofuran-3-yloxy)quinazolin-6-ylamino)-2-oxo, a quinazoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Quinazolines are known for their diverse pharmacological profiles, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : CHClF NO

- IUPAC Name : (R)-diethyl 2-(4-(3-chloro-4-fluorophenylamino)-7-(tetrahydrofuran-3-yloxy)quinazolin-6-ylamino)-2-oxo

The biological activity of (R)-diethyl 2-(4-(3-chloro-4-fluorophenylamino)-7-(tetrahydrofuran-3-yloxy)quinazolin-6-ylamino)-2-oxo is primarily attributed to its interaction with various molecular targets involved in inflammatory and cancer pathways. Studies indicate that compounds with similar structures can inhibit key enzymes such as cyclooxygenase (COX) and exhibit effects on nuclear factor kappa B (NF-κB) signaling pathways.

Anti-inflammatory Activity

Research has shown that quinazoline derivatives can possess significant anti-inflammatory properties. For instance, compounds structurally related to (R)-diethyl 2-(4-(3-chloro-4-fluorophenylamino)-7-(tetrahydrofuran-3-yloxy)quinazolin-6-ylamino)-2-oxo have demonstrated the ability to reduce paw edema in animal models and inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Compound | Activity | Reference |

|---|---|---|

| Compound 2e | AA = 53.41% inhibition of paw edema | |

| Celecoxib | COX inhibitor | |

| Indomethacin | COX inhibitor |

Cytotoxicity and Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of similar quinazoline derivatives against various cancer cell lines. The results suggest that these compounds can induce apoptosis and inhibit cell proliferation.

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | |

| A549 (Lung Cancer) | 12.0 | |

| HeLa (Cervical Cancer) | 8.0 |

Case Studies

- Anti-inflammatory Effects : A study demonstrated that a related quinazoline derivative significantly reduced inflammation in carrageenan-induced paw edema models, highlighting its potential as an anti-inflammatory agent.

- Anticancer Properties : Another investigation focused on the cytotoxic effects of quinazoline derivatives on various cancer cell lines, revealing promising results in inhibiting tumor growth.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of (R)-diethyl 2-(4-(3-chloro-4-fluorophenylamino)-7-(tetrahydrofuran-3-yloxy)quinazolin-6-ylamino)-2-oxo has been assessed through in silico methods predicting absorption, distribution, metabolism, and excretion (ADME). The compound is anticipated to exhibit favorable bioavailability due to its lipophilic nature.

Comparison with Similar Compounds

Core Modifications

- BMC201725-9o : The semicarbazone moiety replaces the phosphonate, likely improving hydrogen bonding with kinase ATP-binding pockets. This correlates with its potent EGFR inhibition (IC50: <10 nM) .

- (R,E)-Enamide Derivative: The dimethylamino but-2-enamide group adds basicity and conformational rigidity, which may enhance target selectivity but requires further validation .

Stereochemical Considerations

The (R)-configuration of the tetrahydrofuran-3-yloxy group in the target compound is critical, as enantiomeric differences (e.g., S-configuration) in related analogs show reduced activity . For instance, highlights that optical rotation values (+10.7 for R vs. +5.7 for S) correlate with stereospecific bioactivity .

Pharmacokinetic Properties

- Phosphonate vs. Semicarbazone : The phosphonate group in the target compound may confer metabolic stability due to resistance to esterase cleavage, whereas semicarbazones are prone to hydrolysis .

- Solubility : The enamide derivative () has higher lipophilicity (predicted logP ~3.5) compared to the target compound (logP ~2.8), suggesting differences in tissue distribution .

Research Findings and Implications

- Kinase Selectivity : While BMC201725-9o exhibits strong EGFR inhibition, the target compound’s phosphonate group may shift selectivity toward other kinases (e.g., VEGFR or FGFR) due to steric and electronic effects .

- Synthetic Accessibility : The phosphonate ester in the target compound requires specialized synthetic steps, whereas semicarbazone derivatives (e.g., BMC201725-9o) are more straightforward to synthesize .

- Tool for SAR Exploration : Tools like SimilarityLab () enable rapid identification of analogs with commercial availability or recorded bioactivities, aiding in structure-activity relationship (SAR) studies .

Q & A

Q. What are the key structural features and nomenclature of this compound?

The compound features a quinazoline core substituted with a 3-chloro-4-fluorophenylamino group at position 4, a tetrahydrofuran-3-yloxy moiety at position 7, and a diethyl 2-oxoethylphosphonate group at position 6. Its IUPAC name is "(R)-diethyl 2-(4-(3-chloro-4-fluorophenylamino)-7-(tetrahydrofuran-3-yloxy)quinazolin-6-ylamino)-2-oxoethylphosphonate" (CAS 618061-76-0; molecular formula C₂₄H₂₇ClFN₄O₆P, MW 552.92) .

Q. What synthetic routes are reported for this compound?

Synthesis typically involves sequential functionalization of the quinazoline scaffold. Key steps include:

- Amination : Introducing the 3-chloro-4-fluorophenylamino group via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

- Etherification : Coupling tetrahydrofuran-3-yloxy using Mitsunobu conditions (DIAD, PPh₃) at position 7 .

- Phosphonate addition : Attaching the diethyl 2-oxoethylphosphonate via a carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Q. How is structural characterization performed for this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., distinguishing (R)-configuration via NOESY) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and absolute configuration (if crystalline derivatives are available) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Variable substituent libraries : Synthesize analogs with modified aryl groups (e.g., replacing 3-chloro-4-fluorophenyl with pyridinyl) to assess electronic effects .

- Phosphonate bioisosteres : Replace the diethyl phosphonate with sulfonate or carboxylate groups to study solubility and target binding .

- Stereochemical analysis : Compare (R)- and (S)-tetrahydrofuran-3-yloxy derivatives to evaluate enantioselective effects .

Q. How to resolve contradictions in reported biological activity data?

- Assay standardization : Validate activity across multiple cell lines (e.g., EGFR-mutant vs. wild-type) to rule out context-dependent effects .

- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .

- Target engagement assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported kinase targets .

Q. What computational strategies predict pharmacokinetic properties?

- ADMET modeling : Use tools like SwissADME to estimate solubility (LogP), permeability (Caco-2), and cytochrome P450 interactions .

- Molecular dynamics (MD) : Simulate interactions with lipid bilayers to assess blood-brain barrier penetration .

- Docking studies : Map the phosphonate group’s role in ATP-binding pocket interactions (e.g., EGFR kinase) .

Q. How can stability issues in aqueous solutions be addressed?

- pH optimization : Conduct stability studies across pH 2–8 to identify degradation hotspots (e.g., hydrolysis of the phosphonate ester) .

- Lyophilization : Formulate as a lyophilized powder with cyclodextrin to enhance shelf life .

- Degradant identification : Use UPLC-QTOF to characterize oxidation/hydrolysis byproducts .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating kinase inhibition?

- Kinase inhibition profiling : Use radiometric (³³P-ATP) or fluorescence-based (ADP-Glo™) assays against a panel of 50+ kinases .

- Cellular proliferation assays : Test in EGFR-driven cancer lines (e.g., H1975 for EGFR L858R/T790M) with IC₅₀ determination via MTT .

Q. How to validate target selectivity in complex biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.